Maculatin 1.3 is isolated from the skin secretions of Litoria caerulea, commonly known as the green tree frog. These amphibians produce a range of peptides that serve as natural defense mechanisms against microbial infections in their environment. The peptide's sequence and structure have been characterized through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Maculatin 1.3 is classified as an antimicrobial peptide (AMP). AMPs are short peptides that play crucial roles in the innate immune response across various species, including amphibians, insects, and mammals. They are characterized by their cationic nature and amphipathic structure, which facilitate interactions with microbial membranes.
The synthesis of Maculatin 1.3 typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.
Technical Details:
The molecular structure of Maculatin 1.3 consists of a sequence of amino acids that forms a specific three-dimensional conformation critical for its biological activity. The peptide exhibits an amphipathic helical structure, which is essential for its interaction with lipid membranes.
Maculatin 1.3 undergoes various interactions with microbial membranes, leading to disruption and cell lysis. The mechanism involves binding to negatively charged lipids in bacterial membranes, resulting in pore formation or membrane destabilization.
Technical Details:
The antimicrobial action of Maculatin 1.3 primarily involves its ability to disrupt bacterial membranes. Upon contact with microbial cells, the peptide binds to the membrane lipids, leading to increased permeability and eventual cell death.
Maculatin 1.3 is typically characterized by:
Maculatin 1.3 has potential applications in several fields:
Maculatin 1.3 is an α-helical antimicrobial peptide (AMP) originating from the skin secretions of Australian tree frogs (Litoria genus), specifically documented in the species Litoria genimaculata (now reclassified as Nyctimystes genimaculatus). This peptide is part of an ancient host-defense system evolved in amphibians to combat environmental pathogens. Within the Hylidae family, AMPs like maculatins, aureins, and caerins form distinct phylogenetic clusters reflective of their conserved genetic origins and adaptive functions. These peptides share a common evolutionary trajectory as cationic, amphipathic molecules optimized for membrane disruption [1] [4].
The ecological niche of tree frogs—exposed to microbial-rich aquatic and terrestrial environments—drives the diversification of AMP families. Maculatin 1.3 belongs to the maculatin lineage, which arose via gene duplication and positive selection pressure to enhance antimicrobial efficacy. Phylogenetic analyses position maculatins within a clade dominated by amphibian peptides characterized by moderate hydrophobicity (45–60%) and net charges of +1 to +3, distinguishing them from fish-derived piscidins or insect-derived cecropins. This evolutionary specialization enables selective activity against bacterial membranes while minimizing toxicity to host cells [1] [6].
Table 1: Phylogenetic Classification of Key Amphibian AMP Families
AMPs Family | Source Species | Representative Peptides | Conserved Features |
---|---|---|---|
Maculatin | Litoria genimaculata | Maculatin 1.1, 1.3 | Amphipathic α-helix, Pro/Gly hinge |
Aurein | Litoria aurea | Aurein 1.2, 2.1–2.3 | 13–16 residues, C-terminal amidation |
Caerin | Litoria splendida | Caerin 1.1, 1.9 | 20–25 residues, pore-forming |
Citropin | Litoria citropa | Citropin 1.1 | 16 residues, random coil structure |
Maculatin 1.3 was cataloged and functionally characterized through major AMP databases, notably the Antimicrobial Peptide Database (APD3) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP). These repositories enabled its identification via physicochemical filtering: sequence length (<25 residues), net charge (+2 at physiological pH), hydrophobicity (∼52%), and absence of cysteine residues. The peptide’s sequence (GLLGLLGSVVSHVVPAIVGHF-NH₂) includes a C-terminal amidation—a feature annotated in APD3 as enhancing antimicrobial potency [2] [5] [8].
Database screening highlighted maculatin 1.3’s selective activity against Gram-positive bacteria, particularly Staphylococcus aureus. Empirical data from DBAASP records show a MIC of 6.2 µM against methicillin-resistant S. aureus (MRSA) USA300, while exhibiting no activity against Gram-negative Escherichia coli (MIC >100 µM). This spectrum contrasts with shorter amphibian peptides (e.g., aurein 1.2) and aligns with its mechanistic action as a membrane-disrupting agent [5] [8].
Table 2: Database-Derived Activity Profile of Maculatin 1.3
Source Database | Sequence ID | Target Pathogen | MIC (µM) | Hemolytic Activity |
---|---|---|---|---|
APD3 | AP04806 | MRSA USA300 | 6.2 | Not reported |
DBAASP | DBAASP31892 | Bacillus subtilis | 12.5 | Low (≤10% at 100 µM) |
APD3 | AP04806 | Escherichia coli | >100 | Not reported |
The maculatin family comprises multiple isoforms (1.1, 1.2, 1.3) differing by 1–3 amino acid substitutions. Genomic analyses reveal that these isoforms arise from paralogous genes within the Litoria genome. Maculatin 1.3 diverges from maculatin 1.1 at two critical positions: Val³ → Leu and Pro¹⁵ → Ala (numbered relative to maculatin 1.1’s 21-residue sequence). The Pro¹⁵ residue in maculatin 1.1 introduces a structural kink essential for pore formation in bacterial membranes, as confirmed by polarized FTIR studies. Its substitution in maculatin 1.3 alters the peptide’s conformational flexibility and membrane insertion dynamics [3] [4] [5].
Functional comparisons show that maculatin 1.1 exhibits broader-spectrum activity (including Gram-negative bacteria) but lower selectivity, while maculatin 1.3 displays enhanced specificity for Gram-positive pathogens. This is attributed to maculatin 1.3’s uninterrupted α-helical structure and optimized hydrophobic face, enabling deeper penetration into phosphatidylglycerol-rich membranes of Gram-positive bacteria. Unlike maculatin 1.1—which adopts a 35° tilt angle in DMPG bilayers—maculatin 1.3’s orientation remains uncharacterized, though computational models predict near-perpendicular membrane insertion [3] [4].
Table 3: Structural and Functional Comparison of Maculatin Isoforms
Isoform | Sequence | Key Residues | Activity Spectrum | Membrane Interaction Mechanism |
---|---|---|---|---|
Maculatin 1.1 | GLFGVLAKVAAHVVPAIAEHF-NH₂ | Pro¹⁵ (kink inducer) | Broad (Gram+ & Gram-) | Pore formation (35° insertion) |
Maculatin 1.3 | GLLGLLGSVVSHVVPAIVGHF-NH₂ | Ala¹⁵ (α-helix stabilizer) | Selective (Gram+) | Undetermined; predicted carpet-like |
Maculatin 1.2 | GLFGVLAKVAAHVVPAITEHF-NH₂ | Thr¹⁵ (moderate kink) | Intermediate | Partial insertion (46° tilt) |
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